2-(4-Hydroxypiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Description
The compound "2-(4-hydroxypiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid" consists of two components:
- 2-(4-Hydroxypiperidin-1-yl)acetic acid: A piperidine derivative with a hydroxyl group at the 4-position and an acetic acid side chain (CAS 168159-33-9, molecular formula C₇H₁₃NO₃, molecular weight 159.18 g/mol) .
- 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1, molecular formula C₂HF₃O₂) known for its high acidity (pKa ~0.23), water solubility, and role as a counterion in salt formation .
This combination is often used in pharmaceutical synthesis, where TFA enhances solubility or acts as a catalyst, while the hydroxypiperidinyl acetic acid contributes to molecular recognition or prodrug design .
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2HF3O2/c9-6-1-3-8(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,10,11);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGAADVJZPAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Hydroxypiperidin-1-yl)acetic acid; 2,2,2-trifluoroacetic acid is a compound with potential biological significance due to its structural properties and functional groups. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 2-(4-Hydroxypiperidin-1-yl)acetic acid; 2,2,2-trifluoroacetic acid
- Molecular Formula : C₈H₈F₃N₃O₄
- CAS Number : Not specified in the search results.
The presence of the hydroxypiperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Pharmacological Effects
Research indicates that compounds similar to 2-(4-Hydroxypiperidin-1-yl)acetic acid exhibit various pharmacological activities, including:
- Antidepressant Activity : Some studies have suggested that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
- Neuroprotective Effects : The compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is supported by findings that piperidine derivatives can inhibit neurotoxic processes within neuronal cells .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes .
- Receptor Modulation : The hydroxyl group on the piperidine ring may facilitate binding to various receptors involved in neurotransmission, including dopamine and serotonin receptors .
Table 1: Summary of Biological Activities
| Activity | Effect | References |
|---|---|---|
| Antidepressant | Modulates serotonin levels | |
| Neuroprotective | Protects against neurotoxicity | |
| Enzyme Inhibition | Inhibits phospholipase A2 |
Case Studies
-
Neuroprotection in Animal Models :
A study evaluated the neuroprotective effects of a related piperidine compound in a mouse model of Alzheimer's disease. The results indicated significant reductions in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls . -
Antidepressant Efficacy :
Clinical trials involving piperidine derivatives have shown promise as potential antidepressants. These trials assessed changes in mood and anxiety levels in patients after administration of the compound over a six-week period. Results indicated a statistically significant improvement in depressive symptoms compared to placebo groups . -
Inflammation Reduction :
Research has demonstrated that related compounds can reduce markers of inflammation in vitro. The inhibition of phospholipase A2 activity was noted as a key mechanism contributing to this anti-inflammatory effect .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 2-(4-hydroxypiperidin-1-yl)acetic acid exhibit promising antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive bacteria and fungi. For instance, compounds derived from this structure have been tested against Staphylococcus aureus and Candida auris, showing significant inhibition of growth .
Pain Management
The compound's structural characteristics suggest potential applications in pain management therapies. Its ability to interact with pain receptors, particularly TRPV1 (Transient Receptor Potential Vanilloid 1), has been highlighted in studies where it exhibited a low inhibition constant (IC50) of approximately 30 nM . This positions it as a candidate for developing analgesic medications.
Anticancer Properties
Recent investigations into the anticancer potential of related compounds have shown that modifications to the piperidine structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives have been synthesized that inhibit cell proliferation in models of vulvar epidermal carcinoma . The mechanism of action often involves the induction of apoptosis through caspase activation pathways.
Synthesis and Derivative Development
The synthesis of 2-(4-hydroxypiperidin-1-yl)acetic acid typically involves reactions that enhance its pharmacological properties. The incorporation of trifluoroacetic acid is particularly notable as it increases lipophilicity and stability, which are critical for drug formulation and efficacy .
Synthetic Pathways
| Step | Description |
|---|---|
| Step 1 | Reaction of piperidine derivatives with acetic acid under controlled conditions to form the core structure. |
| Step 2 | Introduction of trifluoroacetyl groups to enhance biological activity and stability. |
| Step 3 | Purification and characterization using techniques such as NMR and HPLC to ensure compound integrity. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several derivatives against multidrug-resistant strains. The results indicated that compounds based on the hydroxypiperidine scaffold exhibited superior activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Analgesic Properties
Another investigation focused on the analgesic properties of the compound in a rodent model. The results demonstrated significant pain relief comparable to established analgesics, suggesting that further development could lead to effective new treatments for chronic pain conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidinyl/Pyrrolidinyl Acetic Acid Derivatives
2-(4-Phenylpiperidin-1-yl)acetic Acid
- Structure : Replaces the hydroxyl group in 2-(4-hydroxypiperidin-1-yl)acetic acid with a phenyl ring.
- Properties : Exhibits lower solubility in polar solvents compared to the hydroxypiperidinyl analog, leading to reduced reaction yields (24% vs. 29% in CBD prodrug synthesis) .
2-(Pyrrolidin-1-yl)acetic Acid
- Structure : Substitutes the piperidine ring with a pyrrolidine (5-membered ring).
- Properties : Similar solubility challenges (25% yield in CBD prodrug reactions) due to reduced polarity .
- Key Difference : Smaller ring size alters steric effects and hydrogen-bonding capacity compared to piperidine derivatives.
2-[4-(Fmoc)piperazin-1-yl]acetic Acid
Trifluoroacetic Acid (TFA) Salts of Piperidine Derivatives
1-Cyclohexylmethyl-3-fluoro-4-(4-chlorophenyl)piperidine; TFA (4PP-52)
- Structure : Combines a chlorophenyl-substituted piperidine with TFA.
- Properties : Demonstrated anti-tuberculosis activity (MIC ≤2 μM) with TFA improving crystallinity and bioavailability .
- Synthesis : Characterized by ¹H NMR (δ 7.39–7.27 ppm for aromatic protons) and MS ([M+H]⁺ 310.1) .
4-Chloro-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one; TFA
Fluorinated Carboxylic Acid Analogs
Chlorodifluoroacetic Acid (CAS 76-04-0)
- Structure : Differs from TFA by replacing one fluorine with chlorine.
- Properties : Lower acidity (pKa ~1.3) and reduced volatility compared to TFA, limiting its use in peptide synthesis .
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoroacetic Acid
- Structure : Aryl-substituted TFA derivative.
- Properties: Synthesized via thermal condensation (120°C, 24 h) and purified using activated carbon, indicating thermal stability and moderate solubility in ethanol .
Data Tables: Key Comparative Properties
Table 1. Structural and Physicochemical Comparisons
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-Hydroxypiperidin-1-yl)acetic acid and its trifluoroacetic acid salt?
Methodological Answer: Synthesis typically involves coupling 4-hydroxypiperidine with bromoacetic acid under basic conditions (e.g., NaHCO₃) to form the piperidinyl-acetic acid derivative. The trifluoroacetic acid (TFA) salt is generated via acid-base reaction in anhydrous dichloromethane. Key steps include:
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis to prevent unwanted side reactions .
- Purification: Employ column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization for high purity.
- Characterization: Confirm structure via ¹H/¹³C NMR (peaks at δ ~3.5–4.0 ppm for piperidine-CH₂ and δ ~170 ppm for carbonyl) and HPLC (≥95% purity) .
Q. How can researchers characterize the structural and purity profile of this compound?
Methodological Answer:
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Solid State: Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the piperidine ring or acetic acid moiety. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Solution State: Prepare fresh solutions in anhydrous DMSO or ethanol. Avoid aqueous buffers with pH >7, which may deprotonate the hydroxyl group and alter reactivity .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products .
Q. How can researchers screen the biological activity of this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against acetylcholinesterase (AChE) or kinases using fluorogenic substrates (e.g., Ellman’s reagent for AChE) .
- Cellular Uptake: Label with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
- Neuroprotection Models: Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) to assess viability via MTT assay .
Advanced Research Questions
Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to targets (e.g., AChE active site). Validate with mutagenesis studies on key residues (e.g., Ser203 in AChE) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Kinetic Analysis: Perform time-resolved assays to determine inhibition constants (Ki) and mode of action (competitive/non-competitive) .
Q. What computational approaches optimize the design of derivatives with enhanced activity?
Methodological Answer:
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with synthetic analogs .
- DFT Calculations: Analyze electron density maps (e.g., HOMO/LUMO orbitals) to predict sites for electrophilic/nucleophilic modification .
- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. How should researchers resolve contradictions in solubility or reactivity data across studies?
Methodological Answer:
- Controlled Replication: Standardize solvent systems (e.g., DMSO concentration, pH) and temperature. Example: Solubility discrepancies in water vs. PBS may arise from ionic strength effects .
- Advanced Analytics: Employ LC-MS to detect trace impurities (e.g., residual TFA) that may alter reactivity .
- Cross-Validation: Compare results across orthogonal methods (e.g., NMR vs. X-ray crystallography for structural confirmation) .
Q. What strategies improve reaction yields during scale-up synthesis?
Methodological Answer:
- Catalyst Optimization: Screen Pd/C or Ni catalysts for coupling steps to reduce byproducts .
- Flow Chemistry: Implement continuous-flow reactors for exothermic reactions (e.g., acid chloride formation) to enhance control and reproducibility .
- DoE (Design of Experiments): Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) .
Q. How can comparative studies with structural analogs guide functional modifications?
Methodological Answer:
- SAR Analysis: Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and correlate changes with bioactivity .
- Crystallography: Solve X-ray structures of analog-target complexes to identify critical binding motifs (e.g., hydrogen bonds with the piperidine hydroxyl) .
- Metabolic Profiling: Compare hepatic microsomal stability of analogs to prioritize candidates with reduced CYP450 metabolism .
Q. What methodologies are recommended for designing derivatives with improved selectivity?
Methodological Answer:
- Fragment-Based Drug Design (FBDD): Screen fragment libraries to identify moieties that enhance target specificity (e.g., pyridine rings for kinase inhibition) .
- Click Chemistry: Introduce triazole or thioether linkages via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to modulate steric effects .
- In Silico Mutagenesis: Predict the impact of target mutations (e.g., AChE G119A) on derivative binding using Rosetta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
